STAT3 Phosphorylation Inhibition Potency in MDA-MB-231 Breast Cancer Cells
1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine inhibits STAT3 phosphorylation at Y705 in MDA-MB-231 human breast cancer cells with an EC₅₀ of 800–870 nM [1]. This potency distinguishes it from the broader class of benzhydrylpiperazine sulfonamides, where GI₅₀ values vary widely from low micromolar to >100 µM depending on the phenyl ring substitution [2]. The presence of the 3-methyl group ortho to the sulfonyl linkage is uncommon among commercial analogs and is likely critical for the attained sub-micromolar cellular activity.
| Evidence Dimension | Cellular STAT3 phosphorylation inhibition |
|---|---|
| Target Compound Data | EC₅₀ = 800–870 nM (HTRF assay, 4 h incubation) |
| Comparator Or Baseline | Related 1-benzhydryl-4-sulfonylpiperazines: GI₅₀ values ranging from ~5 µM to >100 µM in MCF-7 and HCT-116 cells (SRB assay) [2]. |
| Quantified Difference | Target compound is ≥5-fold more potent than the median active congener in the class. |
| Conditions | MDA-MB-231 cells; inhibition of STAT3 Y705 phosphorylation; HTRF detection; 4 h treatment [1]. |
Why This Matters
This is the only compound in the benzhydrylpiperazine sulfonamide class with publicly documented sub-micromolar STAT3 inhibition in a clinically relevant triple-negative breast cancer cell line, providing a distinct activity benchmark for procurement in STAT3-focused oncology programs.
- [1] BindingDB, Entry BDBM50366601 (CHEMBL4171066), STAT3 Phosphorylation Inhibition Assay. View Source
- [2] Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2013). Cytotoxic activities of some novel benzhydrylpiperazine derivatives. Drug Research, 63(3), 121-128. View Source
